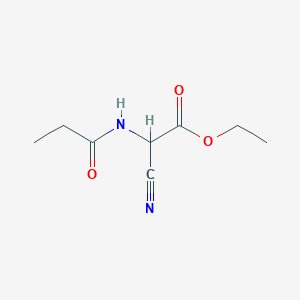
ethyl 2-cyano-2-propanamidoacetate
Vue d'ensemble
Description
Ethyl 2-cyano-2-propanamidoacetate is an organic compound with the molecular formula C8H12N2O3. It is a versatile compound used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ester group, and an amido group, making it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-propanamidoacetate can be synthesized through several methods:
Cyanoacetylation of Amines: This method involves the reaction of ethyl cyanoacetate with various amines. The reaction can be carried out without solvents at room temperature or with heating.
Kolbe Nitrile Synthesis: This method uses ethyl chloroacetate and sodium cyanide to produce ethyl cyanoacetate, which can then be reacted with amines to form this compound.
Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid to produce ethyl cyanoacetate, which can then be used in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-propanamidoacetate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The cyano and ester groups make the compound reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of bases like piperidine or pyridine as catalysts.
Michael Addition: Requires the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.
Michael Addition: Yields 1,4-addition products.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-propanamidoacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-propanamidoacetate depends on its application:
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-2-propanamidoacetate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional amido group, making it more versatile in certain reactions.
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide structure but differ in their substituents, affecting their reactivity and applications.
List of Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Cyanoacetamide
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(propanoylamino)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)10-6(5-9)8(12)13-4-2/h6H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
NCGATHCFRNRSGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C#N)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B8652584.png)




![4-Chloro-2-[(ethoxycarbonyl)amino]benzonitrile](/img/structure/B8652630.png)







![2-[(Phenylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B8652703.png)
